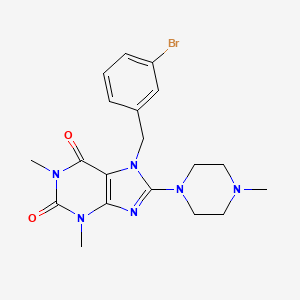![molecular formula C20H18N4O5S B2866237 2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 946293-31-8](/img/structure/B2866237.png)
2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic properties .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized from 2-amino-4,5-substitutedthiophene-3-carbonitrile . The specific synthesis process for your compound would depend on the exact substituents and their positions .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidines involves a fused ring system containing a thiophene and a pyrimidine ring . The exact structure of your compound would depend on the substituents and their positions .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can undergo various chemical reactions depending on the substituents and their positions . The specific reactions that your compound can undergo would need to be determined experimentally.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Some general properties of thieno[3,2-d]pyrimidines include their ability to absorb near-visible radiation and generate singlet oxygen .Scientific Research Applications
Antimicrobial Applications
- The synthesis of pyrimidinones and oxazinones derivatives fused with thiophene rings, starting from citrazinic acid, led to compounds showing good antibacterial and antifungal activities. These compounds have been compared with streptomycin and fusidic acid, indicating their potential as antimicrobial agents (Hossan et al., 2012).
Cancer Research
- Research into thienopyrimidines for their antitumor activity has identified compounds with promising cytotoxic effects against cancer cells. For instance, novel benzimidazole fused condensed thienopyrimidines derivatives were synthesized and showed moderate activity in cytotoxic evaluations, hinting at their potential use in cancer therapy (Kaliraj & Kathiravan, 2020).
Enzyme Inhibition
- The design and synthesis of classical and nonclassical 2-amino-4-oxo-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors highlight the compound's potential as antitumor agents. These compounds showed excellent inhibitory activity against human thymidylate synthase and dihydrofolate reductase, suggesting their use in the development of cancer treatments (Gangjee et al., 2009).
Synthesis of Novel Compounds
- The preparation of new classes of pyrido[1,2-a]thieno[3,2-e]pyrimidine, quinoline, and pyridin-2-one derivatives from multisubstituted 2-aminothiophenes demonstrated the versatility of these compounds in synthesizing a wide range of heterocyclic compounds with potential antimicrobial activity (Behbehani et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-27-13-7-11(8-14(28-2)17(13)29-3)23-15(25)9-24-10-22-16-12-5-4-6-21-19(12)30-18(16)20(24)26/h4-8,10H,9H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAALMQSJLCDGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2866155.png)
![4-(2-methoxyphenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2866157.png)

![3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide](/img/structure/B2866159.png)


![N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide](/img/structure/B2866163.png)


![ethyl 2-(2-fluorophenyl)-7-oxo-7H-[1,2,4]triazolo[3,2-b][1,3]thiazine-5-carboxylate](/img/structure/B2866166.png)
![[(6S)-5-Azaspiro[2.4]heptan-6-yl]methanol;hydrochloride](/img/structure/B2866169.png)
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2866173.png)

![4-(4-fluorobenzyl)-3-[(4-methylbenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2866176.png)
